molecular formula C22H18N4O5S B11420892 N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide

Cat. No.: B11420892
M. Wt: 450.5 g/mol
InChI Key: VXCFFSPLNIYSRX-UHFFFAOYSA-N
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Description

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a methoxyquinoxaline core, and a benzenesulfonamide group, which collectively contribute to its diverse chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the methoxyquinoxaline core, and the final coupling with the benzenesulfonamide group. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to regulate cytochrome P450-dependent drug oxidation, which is crucial for drug metabolism . Additionally, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHOXYQUINOXALIN-2-YL}BENZENESULFONAMIDE is unique due to its combination of the benzodioxole, methoxyquinoxaline, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of activities .

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)-6-methoxyquinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18N4O5S/c1-29-15-8-9-17-18(12-15)25-21(23-14-7-10-19-20(11-14)31-13-30-19)22(24-17)26-32(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26)

InChI Key

VXCFFSPLNIYSRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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